Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 94108-42-6
VCID: VC16993506
InChI: InChI=1S/C23H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h9-10,21H,2-8,11-20H2,1H3,(H,26,27);/q;+1/p-1/b10-9-;
SMILES:
Molecular Formula: C23H40NNaO3
Molecular Weight: 401.6 g/mol

Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 94108-42-6

Cat. No.: VC16993506

Molecular Formula: C23H40NNaO3

Molecular Weight: 401.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate - 94108-42-6

Specification

CAS No. 94108-42-6
Molecular Formula C23H40NNaO3
Molecular Weight 401.6 g/mol
IUPAC Name sodium;1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C23H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h9-10,21H,2-8,11-20H2,1H3,(H,26,27);/q;+1/p-1/b10-9-;
Standard InChI Key HYWZHNDAUMQTKO-KVVVOXFISA-M
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate belongs to the class of pyrrolidine derivatives, distinguished by a five-membered nitrogen-containing ring. The compound’s molecular formula is C<sub>23</sub>H<sub>40</sub>NNaO<sub>3</sub>, with a molar mass of 401.6 g/mol. Key structural elements include:

  • A pyrrolidine ring substituted at the 1-position with a (Z)-octadec-9-enyl group.

  • A carboxylate moiety at the 3-position, neutralized by a sodium ion.

  • A C18 unsaturated alkyl chain with a cis double bond at the 9th carbon (Z-configuration).

The parent acid, (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, exists under two CAS numbers (94108-41-5 and 47555-10-2 ), likely reflecting divergent naming conventions or registration pathways. The sodium salt’s isomeric SMILES string, CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+], confirms the Z-configuration and sodium coordination.

Table 1: Molecular Data for Sodium (Z)-1-(Octadec-9-enyl)-5-Oxopyrrolidine-3-Carboxylate

PropertyValueSource
CAS No.94108-42-6
Molecular FormulaC<sub>23</sub>H<sub>40</sub>NNaO<sub>3</sub>
Molecular Weight401.6 g/mol
IUPAC NameSodium 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate
SMILESCCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+]
InChI KeyHYWZHNDAUMQTKO-KVVVOXFISA-M
StepReactionReagents/ConditionsOutcome
1Alkylation(Z)-9-octadecenyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF1-(Octadec-9-enyl)pyrrolidine
2Oxidation/CarboxylationKMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>, acidic conditionsParent acid formation
3NeutralizationNaOH, aqueous ethanolSodium carboxylate precipitation

Comparison with Related Compounds

Table 3: Comparative Analysis of Sodium Carboxylate and Parent Acid

PropertySodium Salt (94108-42-6)Parent Acid (94108-41-5)
SolubilityHigh in waterLow in water
Molecular Weight401.6 g/mol379.6 g/mol
Ionic CharacterAnionicNeutral
Typical UseSurfactant formulationsOrganic synthesis intermediate

The sodium salt’s enhanced solubility makes it preferable for aqueous applications, whereas the parent acid may serve as a precursor in organic synthesis.

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